
5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate
Vue d'ensemble
Description
5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate is a chemical compound with the CAS Number: 1506544-79-1 . Its IUPAC name is 5,6,7,8-tetrahydronaphthalen-2-yl carbonochloridate . The molecular weight of this compound is 210.66 .
Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate is 1S/C11H11ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate: is a valuable intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of the tetrahydronaphthalene moiety into larger, more complex structures, which are often found in biologically active compounds . This moiety can significantly affect the molecule’s binding affinity to biological targets, potentially leading to enhanced therapeutic effects.
Pharmaceutical Research
In pharmaceutical research, this chloroformate derivative is used to modify the pharmacokinetic properties of drug candidates . By altering the drug’s lipophilicity and steric hindrance, researchers can optimize its absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for developing effective and safe medications.
Material Science
The compound finds application in material science, particularly in the development of organic electronic materials . Its rigid structure and electronic properties make it a suitable candidate for creating components like organic semiconductors, which are essential for flexible electronics and photovoltaic cells.
Chemical Synthesis
5,6,7,8-Tetrahydronaphthalen-2-yl chloroformate: is utilized in chemical synthesis as a protecting group for alcohols and amines . This is particularly useful in multi-step synthetic routes where selective deprotection is required. The chloroformate group can be removed under mild conditions, allowing for the synthesis of complex molecules without affecting sensitive functional groups.
Analytical Chemistry
In analytical chemistry, this compound is used as a derivatization agent for the quantitative analysis of small organic molecules by gas chromatography or mass spectrometry . Derivatization can increase the volatility and stability of analytes, improving the accuracy and sensitivity of the analytical methods.
Agrochemical Research
The tetrahydronaphthalene structure is common in agrochemicals, and this chloroformate derivative can serve as a precursor in the synthesis of novel pesticides and herbicides . Researchers can explore its incorporation into new compounds with potential for improved efficacy and selectivity in pest control.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACODUOARMQEISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



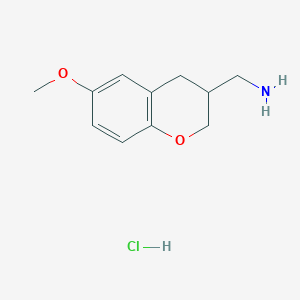
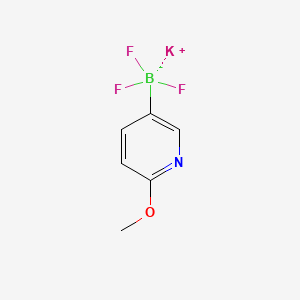
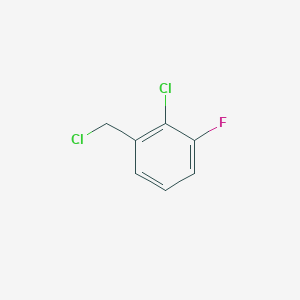
![3-(Propan-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457450.png)
![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)
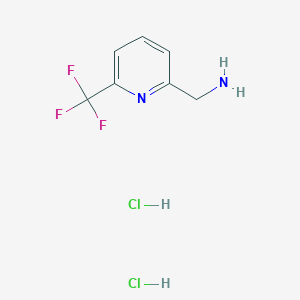

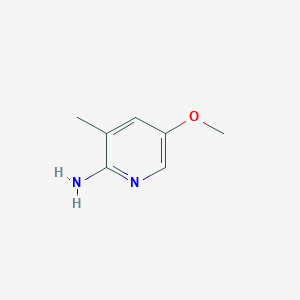
![2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1457458.png)
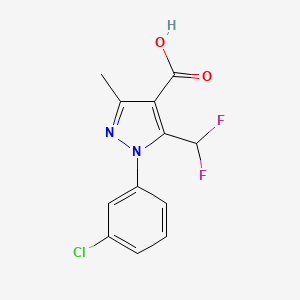
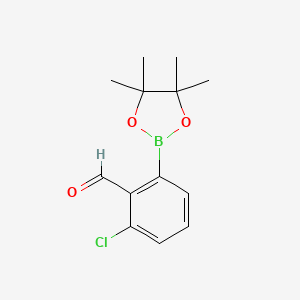
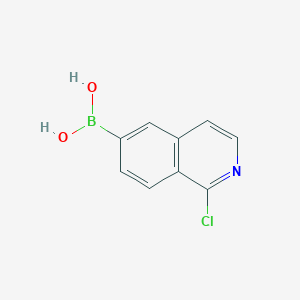
![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)
